

# Spectroscopic Profile of 5-Methylhex-3-en-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methylhex-3-en-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylhex-3-en-2-ol**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the identification and characterization of this compound.

## Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **5-Methylhex-3-en-2-ol**. It is important to note that while data for the (E)-stereoisomer is indicated in some databases, a complete, publicly accessible dataset is not readily available. The information presented here is a compilation from various sources and predicted values based on established principles of spectroscopy.

Table 1:  $^{13}\text{C}$  NMR Spectroscopic Data for (E)-**5-Methylhex-3-en-2-ol**

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
C1	Data not available
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available
C7	Data not available

Note: Specific chemical shift values for (E)-**5-Methylhex-3-en-2-ol** are not publicly available in the searched resources. SpectraBase indicates the availability of a  $^{13}\text{C}$  NMR spectrum, but access to the data requires a subscription.[\[1\]](#)

Table 2:  $^1\text{H}$  NMR Spectroscopic Data for **5-Methylhex-3-en-2-ol**

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H on C2	~3.8 - 4.2	Multiplet	Data not available
H on C3	~5.4 - 5.6	Multiplet	Data not available
H on C4	~5.5 - 5.7	Multiplet	Data not available
H on C5	~2.2 - 2.5	Multiplet	Data not available
OH	Variable	Singlet (broad)	Data not available
$\text{CH}_3$ on C2	~1.2	Doublet	Data not available
$(\text{CH}_3)_2$ on C5	~1.0	Doublet	Data not available

Note: The proton NMR data presented are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental data is not readily available in the public domain.

Table 3: Infrared (IR) Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol

Functional Group	Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (alkane)	2850-3000	Medium-Strong
C=C stretch (alkene)	1650-1680	Medium, Sharp
C-O stretch (alcohol)	1050-1150	Strong

Note: A vapor phase IR spectrum is available on SpectraBase, but the detailed peak list is not publicly accessible.[\[2\]](#) The values in the table are characteristic absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for (E)-5-Methylhex-3-en-2-ol

m/z	Relative Intensity (%)	Proposed Fragment
114	Data not available	[M] <sup>+</sup> (Molecular Ion)
99	Data not available	[M - CH <sub>3</sub> ] <sup>+</sup>
71	Data not available	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
43	Data not available	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: A GC-MS spectrum is noted as available in SpectraBase, but the fragmentation pattern and relative intensities are not publicly detailed.[\[1\]](#) The listed fragments are predicted based on common fragmentation pathways for aliphatic alcohols and alkenes.

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized methodologies applicable to a compound like **5-Methylhex-3-en-2-ol**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of purified **5-Methylhex-3-en-2-ol** is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  0.00 ppm).
- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz <sup>1</sup>H instrument). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.

## 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **5-Methylhex-3-en-2-ol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl<sub>4</sub>) that has minimal IR absorption in the regions of interest.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm<sup>-1</sup>.

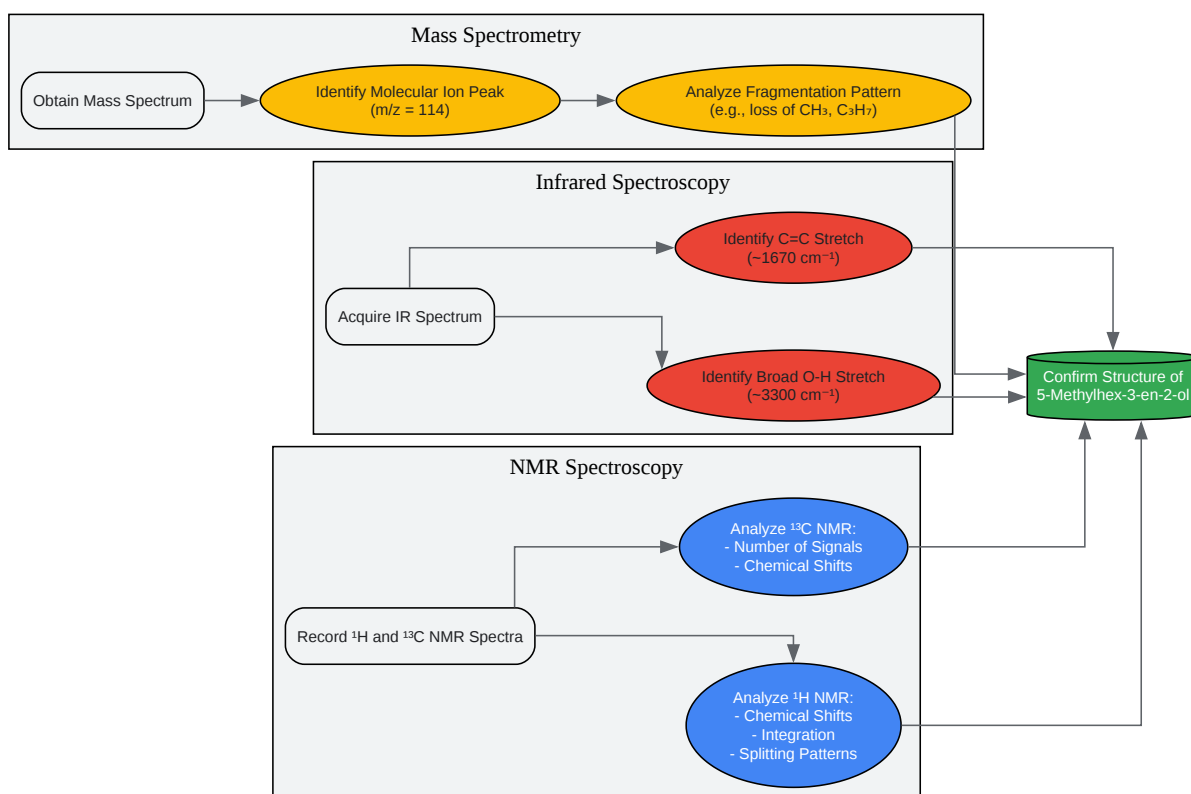
## 3. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **5-Methylhex-3-en-2-ol** is prepared in a volatile solvent (e.g., dichloromethane or hexane).
- **Gas Chromatography:** A small volume (typically 1  $\mu$ L) of the solution is injected into the GC, where the sample is vaporized. The volatile components are separated on a capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). The oven temperature is programmed to ramp up to ensure good separation of the components.

- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Data Interpretation Workflow

The logical flow for interpreting the spectroscopic data to confirm the structure of **5-Methylhex-3-en-2-ol** is outlined below.



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### Spectroscopic data analysis workflow for **5-Methylhex-3-en-2-ol**.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous identification and characterization of **5-Methylhex-3-en-2-ol** in a research and development setting. Further contributions of experimental data to public

databases are encouraged to enhance the collective knowledge base for this and other important chemical compounds.

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## References

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